N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C13H18N2O4S. It includes a benzo[b][1,4]oxazepin ring, which is a seven-membered ring with one oxygen and one nitrogen atom, and a benzenesulfonamide group.Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
- Studies on compounds like "YM087, a combined V1/V2 vasopressin receptor antagonist," reveal insights into pharmacokinetic and pharmacodynamic effects, highlighting the compound's effectiveness as a dual receptor antagonist in humans (Burnier et al., 1999).
Metabolism and Excretion Studies
- Research into the metabolism and excretion of various compounds, such as "methyl N-(o-aminophenyl)-N-(3-dimethylaminopropyl) anthranilate," provides insights into how drugs are processed and eliminated by the body, informing dosage and application considerations for new drugs (Smith et al., 1967).
Therapeutic Applications and Efficacy
- Trials, like those evaluating "temozolomide in patients with progressive low-grade glioma," offer evidence of the efficacy of certain compounds in treating specific diseases, guiding therapeutic applications and drug development (Quinn et al., 2003).
Exposure and Safety Evaluation
- The presence and dietary exposure to preservatives, including parabens in foodstuffs, highlight the importance of monitoring and evaluating the safety of chemical compounds in everyday products (Liao et al., 2013).
Safety and Hazards
The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with care, following appropriate safety protocols.
Future Directions
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-12-5-4-6-14(9-12)25(22,23)20-13-7-8-16-15(10-13)19-17(21)18(2,3)11-24-16/h4-10,20H,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBAGJBTNIBEPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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